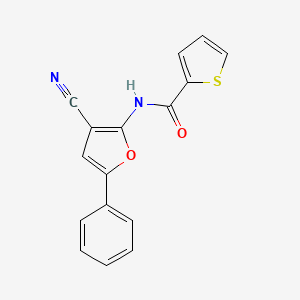![molecular formula C13H16O4 B2902037 [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid CAS No. 1147189-17-0](/img/structure/B2902037.png)
[2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid: is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of an ethoxy group, a prop-2-en-1-yl group, and a phenoxyacetic acid moiety
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures, such as 2-ethoxypropene, act as electron-rich alkenes, readily forming bonds with electron-deficient partners . This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions .
Biochemical Pathways
It’s known that the regulation of metabolic pathways is a complex process involving the control of the flux of metabolites to ensure that the output of the pathways meets biological demand .
Pharmacokinetics
It’s worth noting that boronic acids and their esters, which may be structurally similar to the compound , are only marginally stable in water .
Result of Action
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Action Environment
It’s known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by the presence of water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid typically involves the reaction of 2-ethoxyphenol with allyl bromide to form 2-ethoxy-6-(prop-2-en-1-yl)phenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out in an organic solvent like ethanol or acetone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of phenoxyacetic acid derivatives on cellular processes. It may serve as a model compound to investigate the interactions of similar molecules with biological targets.
Medicine: In medicine, derivatives of phenoxyacetic acid have been explored for their potential therapeutic properties. This compound may be investigated for its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides or plant growth regulators. Its chemical properties make it suitable for various applications in the agricultural industry.
Vergleich Mit ähnlichen Verbindungen
2-Phenoxyacetic acid: Lacks the ethoxy and allyl groups, making it less versatile in chemical reactions.
4-Chlorophenoxyacetic acid: Contains a chlorine atom instead of the ethoxy group, which alters its reactivity and applications.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with different substituents, leading to distinct biological activities.
Uniqueness: [2-Ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid is unique due to the presence of both ethoxy and allyl groups, which provide additional sites for chemical modification. This enhances its versatility in synthetic applications and allows for the exploration of new derivatives with potentially novel properties.
Eigenschaften
IUPAC Name |
2-(2-ethoxy-6-prop-2-enylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-6-10-7-5-8-11(16-4-2)13(10)17-9-12(14)15/h3,5,7-8H,1,4,6,9H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMJFQDQZZGQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC(=O)O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2901956.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2901957.png)


![3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2901966.png)

![3-(4-fluorophenyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2901970.png)

![2-(3-Methyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2901972.png)

![1,6-Bis(benzo[d]oxazol-2-ylthio)hexane](/img/structure/B2901974.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide](/img/structure/B2901977.png)
